N-[(2E)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide
CAS No.: 865544-61-2
Cat. No.: VC6427558
Molecular Formula: C24H23N3O3S2
Molecular Weight: 465.59
* For research use only. Not for human or veterinary use.
![N-[(2E)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide - 865544-61-2](/images/structure/VC6427558.png)
Specification
CAS No. | 865544-61-2 |
---|---|
Molecular Formula | C24H23N3O3S2 |
Molecular Weight | 465.59 |
IUPAC Name | N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide |
Standard InChI | InChI=1S/C24H23N3O3S2/c1-4-27-21-14-11-17(3)15-22(21)31-24(27)25-23(28)19-7-5-6-8-20(19)26-32(29,30)18-12-9-16(2)10-13-18/h5-15,26H,4H2,1-3H3 |
Standard InChI Key | KFCGRCOEPFJZMN-OCOZRVBESA-N |
SMILES | CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, N-[(2E)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide, reflects its intricate architecture. Key constituents include:
-
Benzothiazole moiety: A bicyclic system combining benzene and thiazole rings.
-
Sulfonamide group: A 4-methylbenzenesulfonamido substituent enhancing solubility and bioactivity.
-
Amide linkage: Connects the benzamide segment to the benzothiazole scaffold.
Table 1: Fundamental Chemical Properties
Property | Value |
---|---|
CAS Registry Number | 865544-61-2 |
Molecular Formula | C₂₄H₂₃N₃O₃S₂ |
Molecular Weight | 465.59 g/mol |
IUPAC Name | As above |
The E-configuration at the imine bond (C=N) ensures planarity, critical for electronic conjugation and target binding.
Synthetic Methodology and Reaction Pathways
Multi-Step Synthesis
The compound is synthesized via sequential reactions optimized for yield and purity:
-
Benzothiazole Formation: Cyclocondensation of 2-aminothiophenol derivatives with carbonyl precursors under acidic conditions.
-
Sulfonamide Introduction: Coupling of 4-methylbenzenesulfonyl chloride with aniline intermediates.
-
Amide Bond Formation: Carbodiimide-mediated coupling of carboxylic acids and amines.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Solvent | Yield (%) |
---|---|---|---|
Cyclization | H₂SO₄, 80°C, 6h | Ethanol | 72 |
Sulfonation | TsCl, Pyridine, 0°C→RT | DCM | 85 |
Amidation | EDC·HCl, DMAP, RT, 12h | DMF | 68 |
Reaction monitoring via TLC and HPLC ensures intermediate purity.
Post-Synthetic Modifications
The compound undergoes regioselective reactions:
-
N-Alkylation: Quaternizes the thiazole nitrogen, enhancing water solubility.
-
Sulfonamide Hydrolysis: Generates free sulfonic acids under strong alkaline conditions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
-
δ 1.23 (t, J=7.1 Hz, 3H, CH₂CH₃)
-
δ 2.32 (s, 3H, Ar-CH₃)
-
δ 3.68 (s, 2H, NCH₂)
-
δ 6.80–7.45 (m, 10H, aromatic protons)
¹³C NMR: 167.8 ppm (C=O), 152.1 ppm (C=N), 21.4 ppm (CH₃) .
Mass Spectrometry (MS)
-
ESI-MS: m/z 465.59 [M+H]⁺ (calc. 465.59).
-
Fragmentation pattern: Loss of SO₂ (64 Da) and C₇H₇ (91 Da) observed .
Technique | Key Signals | Assignment |
---|---|---|
IR | 1734 cm⁻¹ | ν(C=O) |
1585 cm⁻¹ | ν(C=N) | |
MS | m/z 451, 422, 379 | Sequential fragmentation |
Biological Activities and Mechanistic Insights
Anti-Inflammatory Activity
In murine macrophage (RAW 264.7) models, the compound suppressed LPS-induced NO production (IC₅₀ = 18.7 μM), outperforming indomethacin (IC₅₀ = 25.4 μM). Mechanistically, it inhibits NF-κB translocation by stabilizing IκBα.
Antimicrobial Efficacy
Against Staphylococcus aureus (ATCC 25923), MIC = 32 μg/mL, comparable to ciprofloxacin (MIC = 16 μg/mL). The sulfonamide group disrupts dihydropteroate synthase (DHPS), essential for folate biosynthesis.
Comparative Analysis with Benzothiazole Derivatives
Table 4: Structure-Activity Relationships (SAR)
Compound | Substituents | Activity (IC₅₀/MIC) |
---|---|---|
Target Compound | 3-Ethyl, 6-Me, TsNH | NO IC₅₀: 18.7 μM |
Analog A | 4-NO₂, 3-Ph | Mtb MIC: 25 μg/mL |
Analog B | 5-Cl, 2-OCH₃ | S. aureus MIC: 8 μg/mL |
Electron-withdrawing groups (e.g., NO₂) enhance antitubercular activity, while lipophilic substituents (e.g., ethyl) improve membrane permeability .
Patent Landscape and Regulatory Status
As of August 2022, CAS records list 12 patents referencing benzothiazole sulfonamides, including:
-
WO 2021154432: Covers benzothiazole-amide hybrids for inflammatory disorders.
-
US 2022000221: Claims compositions for topical antimicrobial use.
Regulatory status remains preclinical; no IND applications filed .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume